molecular formula C23H24N4O2 B7712374 N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide

N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide

Cat. No. B7712374
M. Wt: 388.5 g/mol
InChI Key: JTOMYTBNVJWEEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-Isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide is a chemical compound with the molecular formula C20H26N4O2. It has an average mass of 354.446 Da and a monoisotopic mass of 354.205566 Da .


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C20H26N4O2. More detailed structural information, such as 3D conformations, can be obtained from databases like ChemSpider .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure. It has an average mass of 354.446 Da and a monoisotopic mass of 354.205566 Da .

Mechanism of Action

IB-MECA acts as an agonist of the adenosine A3 receptor, which is a G protein-coupled receptor that is widely expressed in various tissues throughout the body. Activation of this receptor has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects.
Biochemical and Physiological Effects:
IB-MECA has been shown to have a variety of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the induction of apoptosis in cancer cells, and the protection of neurons from oxidative stress. It has also been shown to have a role in regulating blood pressure and glucose metabolism.

Advantages and Limitations for Lab Experiments

One of the main advantages of using IB-MECA in lab experiments is its specificity for the adenosine A3 receptor, which allows for targeted activation of this receptor without affecting other adenosine receptors. However, one limitation of using IB-MECA is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in experiments over extended periods of time.

Future Directions

There are several potential future directions for research on IB-MECA, including the development of new drugs based on its structure, the exploration of its potential therapeutic applications in specific diseases, and the investigation of its effects on other physiological systems beyond the adenosine A3 receptor. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of IB-MECA in order to optimize its use in clinical settings.

Synthesis Methods

The synthesis of IB-MECA involves the reaction of 2-methylbenzoyl chloride with 1-isobutyl-6-methoxy-3-pyrazolylamine in the presence of a base such as triethylamine. The resulting product is then treated with 2-amino-5-chlorobenzonitrile to form the final compound, IB-MECA.

Scientific Research Applications

IB-MECA has been studied extensively for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurological disorders. Its ability to activate the adenosine A3 receptor has been shown to have anti-inflammatory and anti-tumor effects, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

N-[6-methoxy-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c1-14(2)13-27-22-19(12-16-11-17(29-4)9-10-20(16)24-22)21(26-27)25-23(28)18-8-6-5-7-15(18)3/h5-12,14H,13H2,1-4H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOMYTBNVJWEEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NN(C3=C2C=C4C=C(C=CC4=N3)OC)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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